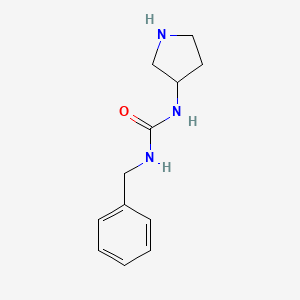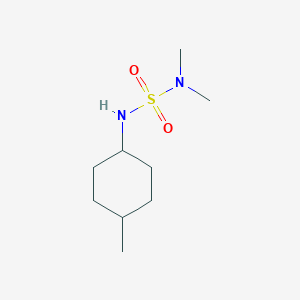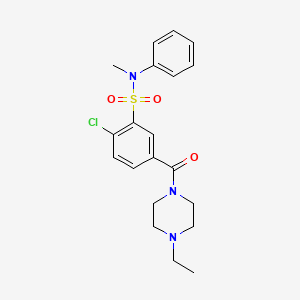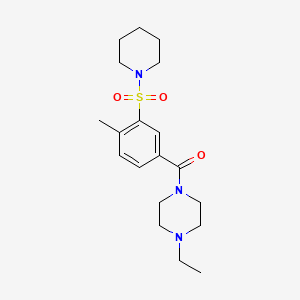
1-Benzyl-3-(pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(pyrrolidin-3-yl)urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known by its chemical name, N-Benzyl-N'-(3-pyrrolidinyl)urea, and has been synthesized using several different methods. The purpose of
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-3-(pyrrolidin-3-yl)urea is not fully understood. However, studies have shown that this compound may act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in several important physiological processes, including learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-3-(pyrrolidin-3-yl)urea may have several biochemical and physiological effects. For example, this compound has been shown to improve cognitive function in animal models. Additionally, studies have shown that this compound may have neuroprotective effects, which could make it a potential treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-Benzyl-3-(pyrrolidin-3-yl)urea in lab experiments is its potential as a cognitive enhancer. Additionally, this compound has been shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-3-(pyrrolidin-3-yl)urea. One potential direction is to further investigate its potential as a treatment for neurodegenerative disorders. Additionally, more research is needed to fully understand the compound's mechanism of action and how it interacts with the α7 nicotinic acetylcholine receptor. Finally, more research is needed to investigate the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, 1-Benzyl-3-(pyrrolidin-3-yl)urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using several different methods and has been shown to have potential as a cognitive enhancer and a treatment for neurodegenerative disorders. More research is needed to fully understand the compound's mechanism of action and its potential side effects.
Métodos De Síntesis
There are several methods for synthesizing 1-Benzyl-3-(pyrrolidin-3-yl)urea, including the reaction of benzylisocyanate with pyrrolidine and urea, and the reaction of benzylamine with pyrrolidine and phosgene. One of the most commonly used methods involves the reaction of benzylisocyanate with pyrrolidine and urea in the presence of a catalyst such as potassium carbonate. This method yields high purity and high yield of 1-Benzyl-3-(pyrrolidin-3-yl)urea.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(pyrrolidin-3-yl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience, where it has been shown to have potential as a cognitive enhancer. Studies have also shown that this compound may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-benzyl-3-pyrrolidin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCSHCRUMBDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)






![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)